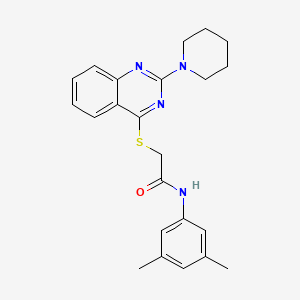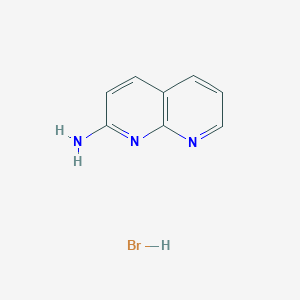
1,8-Naphthyridin-2-amine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridin-2-amine hydrobromide is a compound with the molecular formula C8H8BrN3 . It has a molecular weight of 226.07 g/mol . The IUPAC name for this compound is 1,8-naphthyridin-2-amine;hydrobromide .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1=CC2=C(N=C1)N=C(C=C2)N.Br . This compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 51.8 Ų and a complexity of 137 . It has a rotatable bond count of 0 and a covalently-bonded unit count of 2 .Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
1,8-Naphthyridin-2-amine hydrobromide serves as a versatile intermediate in chemical synthesis, enabling the development of a broad range of functional compounds. For instance, it has been utilized in the copper-catalyzed amination of bromonaphthyridines at room temperature, offering a pathway to nonsymmetric 2,7-diamido-1,8-naphthyridines with potential applications in various fields including materials science and pharmaceutical chemistry (Anderson et al., 2010).
Anion Sensing
The structure of 1,8-naphthyridin-2-amine hydrobromide has been leveraged in designing chemosensors, particularly for anion detection. Naphthalimide-based chemosensors exhibit significant versatility, allowing for the development of both fluorescent and colorimetric sensors that can detect a wide range of anions. This has implications for environmental monitoring, diagnostics, and research applications, where specific anion detection is crucial (Duke et al., 2010).
DNA Binding and Anticancer Agents
The development of 1,8-naphthyridin-2-amine hydrobromide derivatives has been a significant area of research in targeting DNA structures, serving as potential anticancer agents. These compounds have shown promising applications in cellular imaging, highlighting their utility in biomedical research and therapy. The unique photophysical properties of these derivatives enable their use as probes, facilitating the study of biological processes at the molecular level (Banerjee et al., 2013).
Material Science
In material science, 1,8-naphthyridin-2-amine hydrobromide derivatives have been synthesized to create novel compounds with unique properties, such as red-fluorescence emissions and two-photon absorption. These materials are of interest for applications in optoelectronics and fluorescence microscopy, offering new tools for scientific exploration and technological advancement (Li et al., 2012).
Supramolecular Chemistry
The study of 1,8-naphthyridin-2-amine hydrobromide and its interactions with acidic compounds has contributed significantly to the understanding of hydrogen bonding and supramolecular assembly. These interactions have been exploited to construct organic salts and crystals with specific properties, furthering the development of molecular recognition systems and materials with tailored functionalities (Jin et al., 2010; Jin et al., 2011).
Orientations Futures
1,8-Naphthyridin-2-amine;hydrobromide and its derivatives have shown potential in treating neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties . This has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .
Mécanisme D'action
Target of Action
1,8-Naphthyridin-2-amine;hydrobromide is a member of the 1,8-naphthyridines class of heterocyclic compounds . These compounds have emerged as an important class due to their diverse biological activities and photochemical properties . They have been found to have antimicrobial and anticancer activities .
Mode of Action
It has been found that these compounds can interact with metal ions, such as cu+ and cu2+, causing the quenching of their fluorescence emission due to the formation of complexes between the naphthyridine and the metal .
Biochemical Pathways
It has been found that these compounds can interact with metal ions, which may affect various biochemical pathways .
Result of Action
It has been found that these compounds have antimicrobial and anticancer activities . Notably, some compounds were identified as potent anticancer molecules and were comparable to Cisplatin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of metal ions can affect the compound’s fluorescence emission
Propriétés
IUPAC Name |
1,8-naphthyridin-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.BrH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCCJNIJKLKASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
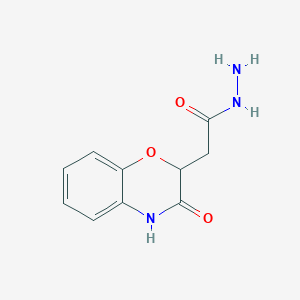
![1-(Oxan-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B2989507.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2989508.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)
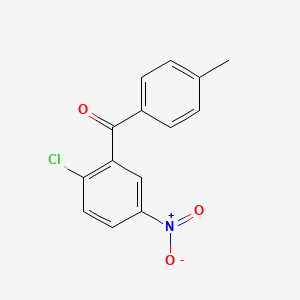

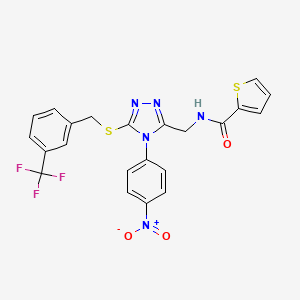
![4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989515.png)

![4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2989518.png)
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2989521.png)
![4-Imino-3,6-diphenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2989522.png)
